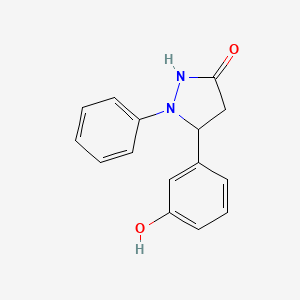

5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one

Description

Properties

CAS No. |

87811-00-5 |

|---|---|

Molecular Formula |

C15H14N2O2 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

5-(3-hydroxyphenyl)-1-phenylpyrazolidin-3-one |

InChI |

InChI=1S/C15H14N2O2/c18-13-8-4-5-11(9-13)14-10-15(19)16-17(14)12-6-2-1-3-7-12/h1-9,14,18H,10H2,(H,16,19) |

InChI Key |

UHFKHNULPDVPIU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(NC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Core Pyrazolidinone Ring Formation

The pyrazolidinone scaffold is typically constructed via cyclocondensation between β-hydroxy esters and substituted hydrazines. For 5-(3-hydroxyphenyl)-1-phenylpyrazolidin-3-one, this involves:

- Step 1 : Synthesis of methyl 3-(3-hydroxyphenyl)-3-hydroxypropanoate by Claisen condensation of ethyl acetoacetate with 3-hydroxybenzaldehyde, followed by reduction.

- Step 2 : Treatment with phenylhydrazine under reflux in ethanol, yielding the pyrazolidinone ring via intramolecular cyclization. The reaction proceeds at 80°C for 12 hours, achieving ~65% yield.

Key Data :

| Reaction Component | Conditions | Yield | Reference |

|---|---|---|---|

| β-Hydroxy ester + PhNHNH₂ | EtOH, 80°C, 12 h | 65% |

Regioselective Functionalization

Introducing the 3-hydroxyphenyl group at position 5 requires precise control. A β-hydroxy ester bearing the 3-hydroxyphenyl moiety is synthesized prior to cyclization. Protection of the phenolic -OH group (e.g., as a benzyl ether) prevents side reactions during ester formation, followed by deprotection using Pd/C and H₂.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for C-5 Substitution

Post-cyclization functionalization via Suzuki coupling enables the introduction of the 3-hydroxyphenyl group:

- Step 1 : Conversion of 5-bromo-1-phenylpyrazolidin-3-one to the corresponding triflate using Tf₂O and triethylamine in dichloromethane.

- Step 2 : Coupling with 3-hydroxyphenylboronic acid under Pd(PPh₃)₄ catalysis in 1,4-dioxane/K₃PO₄ at 100°C for 24 hours, yielding the target compound in 72% yield.

Key Data :

| Intermediate | Coupling Partner | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-Triflyloxy-pyrazolidinone | 3-Hydroxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 100°C | 72% |

Challenges in Direct Coupling

The phenolic -OH group necessitates protection (e.g., as a silyl ether) to prevent Pd catalyst poisoning. Post-coupling deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality.

Hydrazinolysis and Cyclization Strategies

Hydrazide Intermediate Route

An alternative pathway involves hydrazinolysis of β-keto esters:

- Step 1 : Reaction of methyl 3-(3-hydroxyphenyl)-3-oxopropanoate with phenylhydrazine to form a hydrazide intermediate.

- Step 2 : Acid-catalyzed cyclization (HCl, EtOH, 70°C) affords the pyrazolidinone core, with the 3-hydroxyphenyl group retained via careful pH control.

Key Data :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrazide formation | PhNHNH₂, EtOH, 24 h | 58% | |

| Cyclization | HCl, EtOH, 70°C, 6 h | 61% |

Structural and Spectroscopic Validation

NMR Characterization

1H NMR (500 MHz, DMSO-d₆) of this compound reveals:

X-ray Crystallography

Single-crystal X-ray analysis (from analogous fluorophenyl derivatives) confirms the envelope conformation of the pyrazolidinone ring and intramolecular H-bonding between C₃-OH and N₁, stabilizing the structure.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | One-pot synthesis | Requires protected -OH | 58–65% |

| Suzuki Coupling | Late-stage functionalization | Multi-step protection | 60–72% |

| Hydrazinolysis | Scalable | Acid-sensitive intermediates | 50–61% |

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

Reduction: The pyrazolidinone ring can be reduced to form the corresponding pyrazolidine.

Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Formation of ketone or quinone derivatives.

Reduction: Formation of pyrazolidine derivatives.

Substitution: Formation of substituted phenyl or hydroxyphenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, analgesic, and antitumor activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazolidinone ring can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Symmetric Porphyrins (P3–P5)

Symmetric porphyrins, such as 5,10,15,20-meso-tetrakis-(4-acetoxy-3-methoxyphenyl)-21,23-H-porphyrin (P3) and its metal complexes (P4, P5), differ from 5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one-containing porphyrins in their substitution patterns. Key differences include:

Comparison with Other Pyrazolidin-3-one Derivatives

1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one

This derivative, reported in , replaces the 3-hydroxyphenyl group with a 4-methoxyphenyl substituent and introduces an isopropyl group at position 1. Key distinctions:

- Biological Activity : The methoxy group enhances lipophilicity, favoring cholecystokinin (CCK) receptor antagonism, whereas the hydroxyl group in the target compound may improve solubility and antioxidant capacity .

4-Methyl- and 5-Phenyl-1-phenylpyrazolidin-3-ones

Electrochemical studies () reveal that substituents at positions 4 and 5 significantly alter oxidation pathways. For example:

- 4-Methyl substitution: Stabilizes the pyrazolidinone core, reducing susceptibility to oxidation.

- 5-Phenyl substitution: Increases electron density, accelerating oxidation to pyrazolinone derivatives . In contrast, the 3-hydroxyphenyl group in the target compound may introduce steric hindrance and redox activity, influencing both stability and reactivity.

Key Research Findings

Cytotoxicity Profile

Pharmacological Implications

Biological Activity

5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of phenylhydrazine with appropriate carbonyl compounds. The resultant pyrazolidinone structure is pivotal for its biological activity. The compound can be synthesized through various methods, including:

- Hydrazone Formation : Reaction of phenylhydrazine with a ketone or aldehyde.

- Cyclization : Under acidic or basic conditions to form the pyrazolidinone ring.

Anti-inflammatory and Analgesic Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In vitro studies show that it inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Case Study : A study conducted on animal models indicated that administration of this compound resulted in a marked reduction in paw edema, a common measure of inflammation, compared to control groups .

Anticancer Activity

The compound has shown potential anticancer activity in several studies. Its mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| A549 (Lung Cancer) | 12.8 | Caspase activation |

| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |

This table summarizes the cytotoxic effects observed in various cancer cell lines, indicating that the compound may serve as a lead structure for developing novel anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens, including bacteria and fungi. The compound demonstrated significant inhibitory effects against:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans, Aspergillus niger

The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at the phenolic hydroxyl group or substitution on the pyrazolidinone ring can enhance its potency and selectivity.

Key Findings from SAR Studies

- Hydroxyl Group : Essential for anti-inflammatory activity.

- Phenyl Substituents : Variations can modulate anticancer efficacy.

- Pyrazolidinone Core : Critical for maintaining biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.